molecular formula C76H112N4 B13408357 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

Cat. No.: B13408357
M. Wt: 1081.7 g/mol
InChI Key: PRRJIBMQHIDXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with the molecular formula C76H94N4. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its bulky tert-butyl groups, which provide steric protection and influence its chemical properties .

Preparation Methods

The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .

Scientific Research Applications

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Compared to other porphyrins, 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its bulky tert-butyl groups. These groups provide steric protection, making the compound more stable and less prone to aggregation. Similar compounds include:

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C76H112N4

Molecular Weight

1081.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3

InChI Key

PRRJIBMQHIDXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.